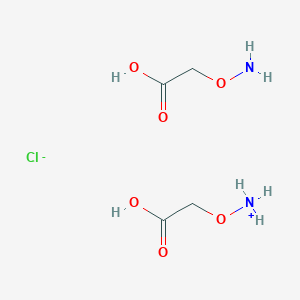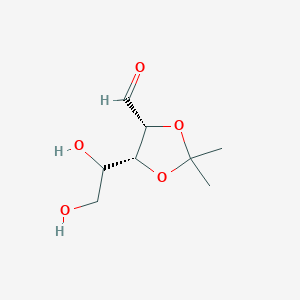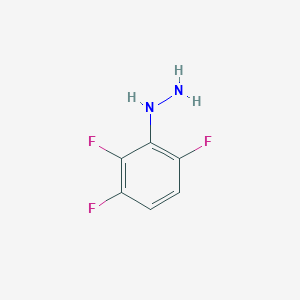
(2,3,6-Trifluorophenyl)hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,3,6-Trifluorophenyl)hydrazine is an organic compound with the molecular formula C6H5F3N2 It is a derivative of hydrazine where three hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2, 3, and 6 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(2,3,6-Trifluorophenyl)hydrazine can be synthesized through several methods. One common approach involves the reaction of 2,3,6-trifluoronitrobenzene with hydrazine hydrate under controlled conditions. The reaction typically takes place in an inert atmosphere to prevent oxidation and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as catalytic hydrogenation of 2,3,6-trifluoronitrobenzene in the presence of a suitable catalyst. This method allows for efficient production of the compound with high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(2,3,6-Trifluorophenyl)hydrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azobenzenes or nitroso derivatives.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include azobenzenes, nitroso derivatives, amines, and various substituted hydrazines, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(2,3,6-Trifluorophenyl)hydrazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Wirkmechanismus
The mechanism by which (2,3,6-Trifluorophenyl)hydrazine exerts its effects involves interactions with various molecular targets and pathways. The compound can act as a nucleophile, participating in reactions with electrophilic species. It may also interact with enzymes and proteins, affecting their function and activity. The specific pathways involved depend on the context of its use and the specific reactions it undergoes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4,6-Trifluorophenylhydrazine
- 2,3,5-Trifluorophenylhydrazine
- 2,3,4-Trifluorophenylhydrazine
Uniqueness
(2,3,6-Trifluorophenyl)hydrazine is unique due to the specific positioning of the fluorine atoms on the benzene ring. This positioning can influence the compound’s reactivity and the types of reactions it can undergo. Compared to other trifluorophenylhydrazine derivatives, this compound may exhibit different chemical and biological properties, making it a valuable compound for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
4920-37-0 |
|---|---|
Molekularformel |
C6H5F3N2 |
Molekulargewicht |
162.11 g/mol |
IUPAC-Name |
(2,3,6-trifluorophenyl)hydrazine |
InChI |
InChI=1S/C6H5F3N2/c7-3-1-2-4(8)6(11-10)5(3)9/h1-2,11H,10H2 |
InChI-Schlüssel |
BCQXZXLRWIHFSZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1F)NN)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(6R,7R)-7-((Z)-2-(2-Aminothiazol-4-yl)-4-carboxybut-2-enamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12440360.png)
![(14-Acetyloxy-3,22-dimethoxy-12,13-dimethyl-5,7,18,20-tetraoxapentacyclo[13.7.0.02,10.04,8.017,21]docosa-1(22),2,4(8),9,15,17(21)-hexaen-11-yl) 2-methylbut-2-enoate](/img/structure/B12440364.png)
![(2S,3R)-2-Methyl-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B12440369.png)
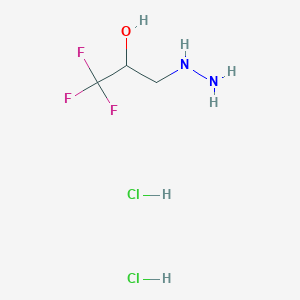
![Methyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B12440381.png)
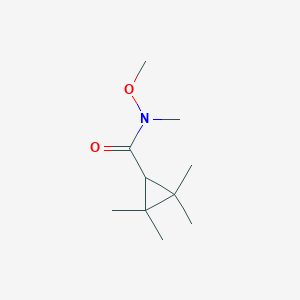
![1h-Indole-3-carboxylic acid,1-[(2-chloro-6-fluorophenyl)methyl]-,methyl ester](/img/structure/B12440389.png)

![[1-(Triphenylmethyl)aziridin-2-yl]methyl methanesulfonate](/img/structure/B12440394.png)
![(2R,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12440397.png)
